

## Application Notes and Protocols for High-Throughput Screening of Targeted Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FPI-1465 |           |
| Cat. No.:            | B8531612 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of targeted radiopharmaceuticals, with a focus on antibody-drug conjugates (ADCs) and small molecule radioconjugates. While the specific compound "FPI-1465" appears to be a typographical error, this document will focus on the principles and methodologies applicable to the discovery and characterization of similar targeted alpha therapies, such as Fusion Pharmaceuticals' FPI-1434 and FPI-2265.

## **Introduction to Targeted Alpha Therapies**

Targeted alpha therapies (TATs) are an emerging class of cancer treatments that deliver potent alpha-emitting radionuclides, such as Actinium-225 (225Ac), directly to cancer cells. This is achieved by linking the radionuclide to a targeting moiety, such as a monoclonal antibody or a small molecule, that specifically binds to a tumor-associated antigen or receptor. The high linear energy transfer and short path length of alpha particles result in highly localized and potent cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissue.

The development of novel TATs requires robust screening methodologies to identify targeting ligands with optimal binding affinity, specificity, and internalization properties. High-throughput screening allows for the rapid evaluation of large libraries of candidates to select promising leads for further development.



## **Key Compounds and Targets**

While "**FPI-1465**" is not identified in the current literature, we will focus on two pertinent examples from Fusion Pharmaceuticals' pipeline to illustrate the screening principles:

- FPI-1434: An antibody-drug conjugate targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R), which is overexpressed in various solid tumors. FPI-1434 consists of a humanized monoclonal antibody linked to 225Ac.[1][2][3]
- FPI-2265: A small molecule radioconjugate targeting the Prostate-Specific Membrane Antigen (PSMA), a well-validated target in prostate cancer. FPI-2265 is composed of a PSMA-binding ligand coupled to 225Ac.[4][5]

## High-Throughput Screening for Targeted Radiopharmaceuticals

The primary goal of HTS in this context is to identify and characterize ligands (antibodies or small molecules) that bind with high affinity and specificity to the target of interest. Radioligand binding assays are the gold standard for this purpose and can be adapted for a high-throughput format.[6]

### **Technology Profile: Scintillation Proximity Assay (SPA)**

Scintillation Proximity Assay (SPA) is a homogeneous and highly sensitive technology well-suited for HTS of radioligands.[7][8][9][10] In an SPA, the target molecule (e.g., IGF-1R or PSMA) is immobilized onto a scintillant-impregnated microsphere. When a radiolabeled ligand binds to the target, it comes into close proximity with the microsphere, causing the scintillant to emit light. Unbound radioligand in the solution is too distant to excite the scintillant. This eliminates the need for separation of bound and free radioligand, making it amenable to automation.[11]

## **Experimental Protocols**

The following are generalized high-throughput screening protocols for identifying and characterizing targeting moieties for TATs, inspired by the development pathways of compounds like FPI-1434 and FPI-2265.



## Protocol 1: High-Throughput Primary Screening of Small Molecule Ligands for PSMA

This protocol describes a competitive binding SPA to screen a library of small molecules for their ability to bind to PSMA.

Objective: To identify small molecule "hits" that bind to PSMA with high affinity.

#### Materials:

- Recombinant human PSMA protein
- Scintillation Proximity Assay (SPA) beads (e.g., PVT-based)
- [177Lu]-PSMA-617 (or another suitable radiolabeled PSMA ligand) as the tracer
- Small molecule compound library
- Assay buffer (e.g., Tris-HCl, pH 7.4, with 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA)
- 384-well microplates
- Microplate scintillation counter

#### Methodology:

- Immobilization of PSMA on SPA Beads:
  - Couple recombinant human PSMA protein to SPA beads according to the manufacturer's instructions. This may involve using streptavidin-coated beads and biotinylated PSMA or other covalent coupling chemistries.
  - Wash the beads to remove any unbound protein.
  - Resuspend the PSMA-coated beads in assay buffer to a final concentration of 1 mg/mL.
- Assay Plate Preparation:



- $\circ$  Using an automated liquid handler, add 10  $\mu L$  of the PSMA-coated SPA bead suspension to each well of a 384-well microplate.
- Add 5 μL of test compound from the small molecule library (typically at a concentration of 10 μM in assay buffer with DMSO). For control wells, add 5 μL of assay buffer with DMSO (for total binding) or a high concentration of a known PSMA ligand (e.g., 10 μM unlabeled PSMA-617) for non-specific binding.
- $\circ$  Add 5 µL of [177Lu]-PSMA-617 (at a concentration equal to its Kd for PSMA) to all wells.

#### Incubation:

- Seal the microplate and incubate at room temperature for 1-4 hours with gentle shaking to allow the binding reaction to reach equilibrium.
- · Data Acquisition:
  - Measure the light output from each well using a microplate scintillation counter.

#### Data Analysis:

- Calculate the percent inhibition for each test compound using the following formula: %
   Inhibition = 100 \* (1 (Signal\_compound Signal\_NSB) / (Signal\_total Signal\_NSB)) where:
  - Signal compound is the signal from the well with the test compound.
  - Signal NSB is the signal from the non-specific binding control wells.
  - Signal total is the signal from the total binding control wells.
- Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50%).

## Protocol 2: High-Throughput Screening of Monoclonal Antibodies for IGF-1R Binding

This protocol outlines a cell-based high-throughput assay to screen a library of monoclonal antibodies for their ability to bind to IGF-1R expressed on the surface of cancer cells.



Objective: To identify monoclonal antibodies that bind with high affinity to cell-surface IGF-1R.

#### Materials:

- A cancer cell line with high expression of IGF-1R (e.g., MCF-7)
- Monoclonal antibody library
- [125I]-IGF-1 or a radiolabeled anti-IGF-1R antibody as the tracer
- Cell culture medium and supplements
- Binding buffer (e.g., HBSS with 0.1% BSA)
- 384-well clear bottom microplates
- Scintillation counter or gamma counter

#### Methodology:

- Cell Plating:
  - Seed the IGF-1R expressing cells into 384-well microplates at a density of 10,000 cells per well and allow them to adhere overnight.
- Assay Plate Preparation:
  - Wash the cells once with binding buffer.
  - Add 10 μL of test antibody from the library to the appropriate wells. For control wells, add binding buffer (total binding) or a high concentration of a known anti-IGF-1R antibody (non-specific binding).
  - $\circ~$  Add 10  $\mu L$  of the radiolabeled tracer to all wells.
- Incubation:
  - Incubate the plate at 4°C for 2-4 hours to allow binding to occur while minimizing internalization.



- · Washing and Lysis:
  - Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
  - $\circ$  Add 20  $\mu$ L of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes to solubilize the cells.
- Data Acquisition:
  - Transfer the lysate to a scintillation vial or a plate compatible with a gamma counter and measure the radioactivity.

#### Data Analysis:

- Calculate the percent inhibition for each test antibody as described in Protocol 1.
- Identify "hits" as antibodies that demonstrate significant inhibition of tracer binding.

### **Data Presentation**

Quantitative data from primary and secondary screens should be organized into clear and concise tables for easy comparison and hit selection.

Table 1: Example Data Summary from a Primary HTS for PSMA Ligands

| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
|-------------|--------------------|--------------|--------------|
| SM-001      | 10                 | 85           | Yes          |
| SM-002      | 10                 | 12           | No           |
| SM-003      | 10                 | 62           | Yes          |
|             |                    |              |              |

Table 2: Example IC50 Data from a Secondary Screen of Anti-IGF-1R Antibodies



| Antibody ID | IC50 (nM) |
|-------------|-----------|
| Ab-01       | 5.2       |
| Ab-02       | 150.7     |
| Ab-03       | 8.9       |
|             |           |

# Visualizations Signaling Pathway and Experimental Workflows



Click to download full resolution via product page

Caption: Mechanism of action for FPI-1434 targeted alpha therapy.





Click to download full resolution via product page

Caption: Generalized workflow for high-throughput screening of targeted radiopharmaceuticals.



### Conclusion

The application of high-throughput screening methodologies, such as the Scintillation Proximity Assay, is crucial for the efficient discovery and development of novel targeted alpha therapies. By adapting and optimizing these assays for specific targets like PSMA and IGF-1R, researchers can rapidly identify potent and selective ligands for the next generation of cancer treatments. The protocols and data presentation formats outlined in these notes provide a framework for conducting and interpreting HTS campaigns in the field of radiopharmaceutical drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. FPI-1434 by Fusion Pharmaceuticals for Ewing Sarcoma: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Fusion Pharmaceuticals Provides Updates on FPI-1434 and FPI-1966 Clinical Programs -BioSpace [biospace.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Fusion Pharma's Early Phase 2 Outcomes for FPI-2265 at AACR 2024 [synapse.patsnap.com]
- 5. Fusion Pharmaceuticals Announces Presentation of Interim Data from the Phase 2 TATCIST Clinical Trial Evaluating FPI-2265 at the AACR Annual Meeting 2024 [prnewswire.com]
- 6. Radioligand Binding Assay Creative Bioarray [dda.creative-bioarray.com]
- 7. Scintillation proximity assays in high-throughput screening PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of scintillation proximity assay in drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]



- 10. Scintillation proximity assays in high-throughput screening. OAK Open Access Archive [oak.novartis.com]
- 11. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Application Notes and Protocols for High-Throughput Screening of Targeted Radiopharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8531612#fpi-1465-in-high-throughput-screening]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com